Comparative In Vivo Hepatic Accumulation and Toxicity of Phenyltin Compounds in Rats
A comparative toxicokinetic study in rats demonstrated that the total tin concentration in the liver 24 hours after a single oral dose of tetraphenyltin (55.4 mg/kg) was 'distinctly lower' than that observed in previous studies with di- or triphenyltin treatments [1]. This lower hepatic accumulation correlates with the observation that none of the tetraphenyltin-treated animals showed characteristic symptoms of organotin poisoning, implying lower toxicity [1].
| Evidence Dimension | In vivo hepatic total tin concentration 24h post-dose |
|---|---|
| Target Compound Data | Distinctly lower levels (no quantified value provided) |
| Comparator Or Baseline | di- or triphenyltin treatments |
| Quantified Difference | Not quantified in the abstract, but reported as 'distinctly lower' |
| Conditions | Single oral dose of 55.4 mg/kg in rats, tissue sampled at 24h |
Why This Matters
For researchers developing new bioactive molecules or conducting environmental fate studies, this data suggests that tetraphenyltin has a significantly lower propensity for bioaccumulation in the liver compared to its more toxic di- and tri-substituted analogs, which may be a critical selection criterion.
- [1] Ohhira, S., & Matsui, H. (2003). Metabolism of a tetraphenyltin compound in rats after a single oral dose. Journal of Applied Toxicology, 23(1), 31-35. View Source
